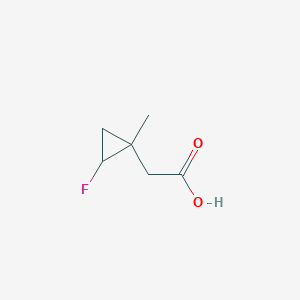

2-(2-Fluoro-1-methylcyclopropyl)acetic acid

Description

2-(2-Fluoro-1-methylcyclopropyl)acetic acid (CAS CID: 122163417) is a cyclopropane-containing acetic acid derivative with the molecular formula C₆H₉FO₂ and a molecular weight of 144.14 g/mol. Its SMILES notation is CC1(CC1F)CC(=O)O, and its InChIKey is RMDVXDZPYNTAPL-UHFFFAOYSA-N . The compound features a fluorinated cyclopropane ring fused to a methyl group and an acetic acid moiety. Predicted collision cross-section (CCS) values for its adducts range from 129.2 Ų ([M+H]⁺) to 139.8 Ų ([M+Na]⁺), indicating moderate molecular size and polarity . No literature or patent data are currently available for this compound, suggesting it is either novel or understudied.

Properties

IUPAC Name |

2-(2-fluoro-1-methylcyclopropyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FO2/c1-6(2-4(6)7)3-5(8)9/h4H,2-3H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDVXDZPYNTAPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1F)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909309-83-6 | |

| Record name | 2-(2-fluoro-1-methylcyclopropyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-1-methylcyclopropyl)acetic acid typically involves the cyclopropanation of suitable precursors followed by fluorination and subsequent functional group transformations. One common method includes the reaction of 2-methylcyclopropanecarboxylic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluoro group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions followed by selective fluorination. The process requires careful optimization of reaction parameters such as temperature, pressure, and the choice of solvents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-1-methylcyclopropyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents

Research indicates that fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts. 2-(2-Fluoro-1-methylcyclopropyl)acetic acid has been studied for its potential as an anticancer agent. The introduction of fluorine into cyclopropane derivatives can increase their metabolic stability and bioavailability, making them promising candidates for drug development. For instance, studies have shown that similar fluorinated cyclopropanes can inhibit key enzymes involved in cancer cell proliferation, suggesting that this compound may exhibit similar properties .

Neuropharmacology

Fluorinated compounds are also explored for their effects on neurotransmitter systems. The unique structure of this compound may interact with receptors in the central nervous system, potentially leading to the development of new treatments for neurological disorders. Preliminary studies indicate that cyclopropyl derivatives can modulate receptor activity, which is crucial for designing drugs targeting conditions such as depression and anxiety .

Organic Synthesis

Reagent in Chemical Reactions

In organic synthesis, this compound serves as a versatile building block. Its ability to undergo various chemical transformations allows it to be utilized in the synthesis of more complex molecules. For example, it can participate in nucleophilic substitution reactions and serve as a precursor for the synthesis of heterocyclic compounds, which are essential in pharmaceuticals .

Synthesis of Fluorinated Heterocycles

The compound is particularly valuable in synthesizing fluorinated heterocycles due to the presence of the fluorine atom, which can influence the electronic properties of the resulting compounds. Heterocycles derived from this compound have shown promise in developing new drugs with improved efficacy and reduced side effects .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Investigate anticancer properties | Found that derivatives exhibited significant cytotoxicity against cancer cell lines. |

| Study B | Explore neuropharmacological effects | Identified modulation of serotonin receptors by cyclopropane derivatives led to anxiolytic effects. |

| Study C | Synthesize novel heterocycles | Successfully synthesized a series of fluorinated heterocycles with potential antimicrobial activity. |

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-1-methylcyclopropyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity to its target, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

2-(1'-Mesyloxycyclopropyl)acetic Acid (Compound 28)

- Molecular Formula : C₆H₈O₅S

- Key Features : Contains a mesyloxy (methyl sulfonate) group on the cyclopropane ring.

- Reactivity : The electron-withdrawing mesyloxy group increases the acidity of the acetic acid proton compared to the fluorine-substituted analog. This compound is synthesized via mesylation of cyclopropane precursors and is used in further derivatization reactions .

(2S)-Amino-2-(1-methylcyclopropyl)acetic Acid

2-[1-(Mercaptomethyl)cyclopropyl]acetic Acid

- Molecular Formula : C₆H₁₀O₂S

- Key Features : A mercapto (thiol) group introduces nucleophilic reactivity, contrasting with the electronegative fluorine in the target compound.

- Applications : Serves as a precursor for leukotriene receptor antagonists like Montelukast .

Aromatic/Alicyclic Acetic Acid Derivatives

2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic Acid

- Molecular Formula : C₁₉H₂₄O₃S

- Key Features : A benzofuran core with a cyclohexyl substituent and isopropylthioether group.

- Structural Data :

- Reactivity : The benzofuran ring enhances π-π stacking, while the thioether group contributes to lipophilicity.

Diphenylacetic Acid (Benzilic Acid)

- Molecular Formula : C₁₄H₁₂O₂

- Key Features : Two phenyl groups attached to a central carbon adjacent to the acetic acid group.

- Applications : Used in organic synthesis and as a catalyst in esterification reactions .

Physicochemical and Functional Property Comparison

Stability and Reactivity Trends

- Fluorine vs. Mesyloxy/Thiol : The fluorine atom in this compound increases electronegativity and metabolic stability compared to mesyloxy or thiol groups, which are more reactive but prone to oxidation .

- Cyclopropane Ring Strain : All cyclopropane derivatives exhibit ring strain, but electron-withdrawing groups (e.g., fluorine) mitigate this strain by redistributing electron density .

- Aromatic vs. Alicyclic Systems : Benzofuran-containing derivatives exhibit enhanced thermal stability due to aromatic stacking, unlike alicyclic analogs .

Biological Activity

2-(2-Fluoro-1-methylcyclopropyl)acetic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C_5H_7F O_2

- Molecular Weight: 132.11 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound is believed to modulate enzymatic activity and influence cellular signaling pathways, which can lead to various therapeutic effects.

Biological Activity Overview

The following table summarizes the key findings related to the biological activity of this compound:

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant growth inhibition in MCF-7 (breast cancer) and U-937 (leukemia) cells with IC50 values indicating potent anticancer properties. The mechanism involved apoptosis induction, suggesting that the compound may serve as a lead for developing new anticancer therapies.

Anti-inflammatory Properties

Research has indicated that this compound can inhibit pro-inflammatory cytokines in vitro. This effect was observed in cell cultures treated with lipopolysaccharide (LPS), where the compound significantly reduced levels of TNF-alpha and IL-6, suggesting its potential for treating inflammatory diseases.

Antimicrobial Effects

In vitro studies have shown that this compound possesses antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within a range that suggests efficacy comparable to existing antibiotics, warranting further exploration into its use as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Fluoro-1-methylcyclopropyl)acetic acid, and how can reaction conditions be optimized?

- Methodology : Synthesis often involves cyclopropanation of fluorinated precursors. For example, coupling reactions using trifluoromethylated intermediates under controlled temperatures (e.g., 0–25°C) with catalysts like palladium or copper can enhance yield . Purification via High-Performance Liquid Chromatography (HPLC) or recrystallization ensures purity (>95%). Reaction optimization should prioritize minimizing side products (e.g., elimination or ring-opening byproducts) through real-time monitoring via Thin-Layer Chromatography (TLC) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : NMR is critical for verifying fluorine substitution patterns, while NMR resolves cyclopropane ring stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves absolute stereochemistry if single crystals are obtainable .

Q. How does the cyclopropane ring and fluorine substitution influence the compound’s physicochemical properties?

- Methodology : Fluorine enhances electronegativity and lipophilicity, improving membrane permeability. Cyclopropane’s ring strain increases reactivity, which can be quantified via computational methods (e.g., density functional theory (DFT) for strain energy calculations). Experimental validation includes logP measurements and solubility assays in polar/nonpolar solvents .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity of cyclopropane ring formation in this compound?

- Methodology : Use computational reaction path searches (e.g., Quantum Mechanics/Molecular Mechanics (QM/MM)) to model transition states. Experimental validation via isotopic labeling (, ) tracks bond formation/breaking. For example, deuterated precursors can clarify hydrogen migration during cyclopropanation .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodology :

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers.

- Dose-Response Studies : Re-evaluate activity under standardized conditions (pH, temperature, cell lines).

- Structural Confirmation : Re-characterize batches to rule out impurities or stereochemical variability .

Q. What strategies optimize the compound’s stability during long-term storage or in vivo assays?

- Methodology :

- Degradation Studies : Accelerated stability testing (e.g., 40°C/75% RH) identifies degradation pathways (e.g., ring-opening hydrolysis).

- Formulation : Encapsulation in liposomes or cyclodextrins improves aqueous stability.

- Protective Groups : Introduce tert-butyl or benzyl esters to shield the carboxylic acid moiety during storage .

Q. How does the compound interact with enzymatic targets, and what structural modifications enhance selectivity?

- Methodology :

- Docking Simulations : Use AutoDock or Schrödinger Suite to predict binding modes to enzymes (e.g., cyclooxygenase or kinases).

- SAR Studies : Synthesize analogs (e.g., methyl ester derivatives) to assess the role of the carboxylic acid group.

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity and thermodynamics .

Q. What reactor designs improve scalability for multi-gram synthesis?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.